7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
CAS No.: 1159827-76-5
Cat. No.: VC2717680
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.14 g/mol
* For research use only. Not for human or veterinary use.
![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid - 1159827-76-5](/images/structure/VC2717680.png)
CAS No. | 1159827-76-5 |
---|---|
Molecular Formula | C8H5FN2O2 |
Molecular Weight | 180.14 g/mol |
IUPAC Name | 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H5FN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) |
Standard InChI Key | DEZSHNQMIWONQE-UHFFFAOYSA-N |
SMILES | C1=CN2C(=NC=C2C(=O)O)C=C1F |
Canonical SMILES | C1=CN2C(=NC=C2C(=O)O)C=C1F |
Chemical Structure and Properties
Basic Identification
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is identified by the CAS number 1159827-76-5 and has a molecular formula of C8H5FN2O2. The compound has a molecular weight of 180.14 g/mol and features a bicyclic structure with a fused imidazole and pyridine ring system . The structure is characterized by the presence of a fluorine atom at the 7-position and a carboxylic acid functional group at the 3-position, both of which contribute significantly to its chemical and biological properties.
Structural Identifiers
The compound can be represented using various chemical notations as shown in the table below:
Identifier Type | Value |
---|---|
IUPAC Name | 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H5FN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) |
Standard InChIKey | DEZSHNQMIWONQE-UHFFFAOYSA-N |
SMILES | C1=CN2C(=NC=C2C(=O)O)C=C1F |
Canonical SMILES | C1=CN2C(=NC=C2C(=O)O)C=C1F |
These structural identifiers provide precise chemical information that is essential for database searching and compound identification.
Physical Properties
The compound exists as a solid at room temperature with specific physical properties that influence its handling and formulation in research settings. While complete experimental data on physical properties is limited in the available literature, computational predictions and structural analysis suggest that the compound would exhibit moderate solubility in polar organic solvents due to the presence of both the carboxylic acid group and the heterocyclic nitrogen atoms. The fluorine atom contributes to increased lipophilicity compared to the non-fluorinated analog, which can enhance membrane permeability in biological systems.
Synthesis Methods
General Synthetic Approach
The synthesis of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves a multi-step process that begins with appropriately substituted precursors. The core imidazo[1,2-a]pyridine scaffold is commonly constructed through the reaction between 2-aminopyridines and α-haloketones, followed by subsequent modifications to introduce the carboxylic acid group at the 3-position.
Chemical Reactivity
Functional Group Reactivity
The chemical reactivity of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is primarily influenced by two key functional groups: the carboxylic acid and the fluoro substituent. The carboxylic acid group exhibits typical acidic properties, which affect its solubility profile and potential for forming salts, esters, and amides through standard carboxylic acid chemistry. This functionality is particularly important for potential derivatization in drug development processes.
Effect of Fluorine Substitution
The presence of the fluorine atom at the 7-position significantly alters the electronic properties of the molecule compared to the non-fluorinated analog. Fluorine, being highly electronegative, withdraws electron density from the aromatic system, which can influence the acidity of the carboxylic acid group and the nucleophilicity of the nitrogen atoms in the heterocyclic system. Additionally, the fluorine substitution enhances metabolic stability by preventing oxidation at the 7-position, a common site for metabolic degradation in similar compounds.
Mechanism of Action
Molecular Interactions
The mechanism of action of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid likely involves specific interactions with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through both electronic effects and lipophilic interactions, while the carboxylic acid group can form hydrogen bonds with complementary functional groups in target proteins. These interactions can modulate the biological activity of the compound and determine its specificity for particular molecular targets.
Structure-Activity Relationship
The position of substituents on the imidazo[1,2-a]pyridine core significantly affects biological activity. The 7-fluoro substitution pattern, combined with the 3-carboxylic acid group, creates a unique electronic and steric environment that may confer specific binding properties to the molecule. Understanding these structure-activity relationships is crucial for rational drug design and optimization of compounds in this class.
Comparison with Similar Compounds
Positional Isomers
The positional isomer 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid differs from the 7-fluoro analog in the location of the fluorine atom, which can significantly impact biological activity and chemical properties. While both compounds share the same molecular formula (C8H5FN2O2) and nearly identical molecular weights, the difference in substitution pattern can lead to varying interactions with biological targets and different pharmacokinetic profiles.
Non-Fluorinated Analogs
Research Applications
Drug Discovery
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid serves as a valuable building block in medicinal chemistry for the development of more complex molecules with therapeutic potential . The carboxylic acid functionality provides a convenient handle for further derivatization, including the formation of amides, esters, and other functional group transformations that can optimize pharmacological properties.
Chemical Probe Development
Beyond direct therapeutic applications, this compound can serve as a chemical probe for studying biological systems and elucidating the mechanism of action of imidazo[1,2-a]pyridine-based drugs. The unique structural features of the molecule make it suitable for investigating structure-activity relationships and target engagement in complex biological environments.
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